(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid

説明

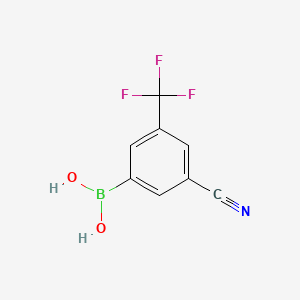

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

作用機序

Target of Action

The primary target of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In transmetalation, the organoboron compound, such as this compound, transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse chemical reactions and biological processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the conditions of its environment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion of the boronic acid group to a hydroxyl group.

Reduction: Reduction of the cyano group to an amine.

Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine-substituted compounds, and various substituted phenylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Chemistry

In chemistry, (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules, including natural products and polymers .

Biology and Medicine

In biology and medicine, this compound is used as an intermediate in the synthesis of bioactive molecules. It has applications in the development of drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in high-performance materials .

類似化合物との比較

Similar Compounds

3-Cyanophenylboronic acid: Similar structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the cyano group.

Uniqueness

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which confer enhanced reactivity and stability compared to its analogs. This makes it a more versatile and valuable reagent in various chemical transformations .

生物活性

Overview

(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid, with the chemical formula C8H6BF3N and CAS number 1212021-62-9, is a boronic acid derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer unique interactions with biological targets.

- Molecular Weight : 197.95 g/mol

- Structure : Contains a trifluoromethyl group and a cyano group, which enhance its reactivity and binding capabilities.

- Solubility : Typically soluble in organic solvents, which is advantageous for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, influencing enzymatic activity and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.

- Modulation of Protein Interactions : By altering the interactions between proteins, this compound could affect various signaling cascades within cells.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound against various bacterial strains. The results indicate varied efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | >250 μg/mL |

| Bacillus cereus | 125 μg/mL |

These findings suggest that while the compound exhibits some inhibitory effects, its potency may be limited compared to traditional antibiotics .

Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. For example, docking simulations with Escherichia coli LeuRS revealed significant binding interactions, suggesting potential applications in antibiotic development . The binding energy calculations indicated that this compound could effectively compete with natural substrates for enzyme binding sites.

Case Studies

- Study on Antimicrobial Efficacy :

-

Enzyme Inhibition Analysis :

- Research focused on the inhibition of specific enzymes involved in carbohydrate metabolism demonstrated that this compound could inhibit enzyme activity in vitro, providing a basis for further exploration as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related boronic acids is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl and cyano groups | Moderate antimicrobial activity |

| (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | Fluoro and trifluoromethyl groups | Higher antibacterial potency |

| (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid | Nitro group presence | Potential anti-inflammatory properties |

This table illustrates how variations in substituents can significantly influence biological activity and potential therapeutic applications.

特性

IUPAC Name |

[3-cyano-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJAWCWPRYNDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718338 | |

| Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212021-62-9 | |

| Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。